molecular formula C17H18N2O B2591346 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 554407-01-1

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No.: B2591346
CAS No.: 554407-01-1
M. Wt: 266.344
InChI Key: NBZMKXURKAFORS-UHFFFAOYSA-N
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Description

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by its pyrrole ring substituted with an ethylphenyl group and two methyl groups, along with a nitrile and a ketone functional group. It is commonly used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at the compound’s interactions with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information .

Future Directions

This involves looking at potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior .

Preparation Methods

The synthesis of 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactionsThe final step involves the addition of the nitrile and ketone groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:

    3-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile: Similar structure but with a methyl group instead of an ethyl group.

    3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanamide: Similar structure but with an amide group instead of a nitrile group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-4-14-5-7-15(8-6-14)19-12(2)11-16(13(19)3)17(20)9-10-18/h5-8,11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZMKXURKAFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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